

A Technical Guide to H-2-Nal-OH for Research Applications

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Compound of Interest

Compound Name: H-2-Nal-OH

Cat. No.: B556735

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(2-naphthyl)-L-alanine (**H-2-Nal-OH**), a non-proteinogenic amino acid crucial for various research and drug development applications. This document details its commercial availability, key properties, and its significant role in the synthesis of bioactive peptides, with a particular focus on the CXCR4 antagonist T140.

Commercial Availability and Supplier Specifications

H-2-Nal-OH and its widely used N- α -Fmoc-protected form (Fmoc-2-Nal-OH) are readily available from several commercial suppliers. These compounds are primarily intended for research use in peptide synthesis and other biochemical applications. Below is a summary of typical product specifications from various vendors.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
MedchemExpress	H-2-Nal-OH, Fmoc-2-Nal-OH	58438-03-2 (H-2-Nal-OH), 112883-43-9 (Fmoc-2-Nal-OH)	C ₁₃ H ₁₃ NO ₂ (H-2-Nal-OH), C ₂₈ H ₂₃ NO ₄ (Fmoc-2-Nal-OH)	215.25 (H-2-Nal-OH), 437.49 (Fmoc-2-Nal-OH)	Not specified	Alanine derivative for research use.
ChemBK	H-2-Nal-OH, 3-(2-Naphthyl)-L-alanine	58438-03-2	C ₁₃ H ₁₃ NO ₂	215.25	Not specified	White crystalline solid, slightly soluble in water.
Aapptec	H-2-Nal-OH, 3-(2-Naphthyl)-L-alanine	58438-03-2	C ₁₃ H ₁₃ NO ₂	215.25	Not specified	Can be used as an analog of Phe or Trp.
Sigma-Aldrich	Fmoc-2-Nal-OH	112883-43-9	C ₂₈ H ₂₃ NO ₄	437.49	≥98.0% (HPLC)	For peptide synthesis.
Tokyo Chemical Industry	Fmoc-2-Nal-OH	112883-43-9	C ₂₈ H ₂₃ NO ₄	437.49	>98.0% (HPLC)	Refrigerated storage recommended.
Bachem	Fmoc-2-Nal-OH	112883-43-9	C ₂₈ H ₂₃ NO ₄	437.49	≥99.0%	Available in various pack sizes.

Physicochemical Properties

The incorporation of the bulky, hydrophobic naphthyl group imparts unique properties to peptides, influencing their conformation, stability, and receptor-binding affinity.

Property	Value	Source
Appearance	White to off-white crystalline powder	ChemBK
Melting Point	~240 °C (decomposes)	ChemBK
Solubility	Slightly soluble in water; soluble in 1 M NaOH	ChemBK
Storage	2-8°C for short-term; -20°C for long-term	Sigma-Aldrich

Application in Peptide Synthesis: The Case of T140

The primary application of **H-2-Nal-OH** in research is its incorporation as an unnatural amino acid into peptides using Solid-Phase Peptide Synthesis (SPPS), most commonly with Fmoc chemistry. The 2-naphthylalanine residue is significantly more hydrophobic than phenylalanine and tryptophan, which can lead to enhanced binding interactions with protein targets.

A prominent example of a peptide containing 2-naphthylalanine is T140, a potent and specific antagonist of the CXCR4 receptor.^[1] T140 and its analogs are valuable research tools for studying CXCR4-mediated signaling and have potential therapeutic applications in HIV-1 entry inhibition and cancer metastasis.^[2] The L-3-(2-naphthyl)alanine at position 3 of T140 is critical for its high anti-HIV activity.^{[1][3]}

Experimental Protocol: Solid-Phase Synthesis of T140

This protocol outlines the manual synthesis of T140 (H-Arg-Arg-Nal-Cys-Tyr-Arg-Lys-DLys-Pro-Tyr-Arg-Cit-Cys-Arg-NH₂) using Fmoc-based SPPS on Rink Amide resin.

Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-L-2-Nal-OH and Fmoc-Cit-OH)

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- HPLC purification system with a C18 column

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours.
 - Monitor the completion of the coupling reaction using a Kaiser test.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the T140 sequence, including Fmoc-2-Nal-OH at the desired position.

- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the fully assembled peptide-resin with DCM and dry under vacuum.
 - Treat the dried resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
- Peptide Precipitation and Purification:
 - Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
 - Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
 - Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
 - Lyophilize the pure fractions to obtain the final T140 peptide as a white powder.

Experimental Workflow Diagram



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Fmoc-based solid-phase peptide synthesis workflow for T140.

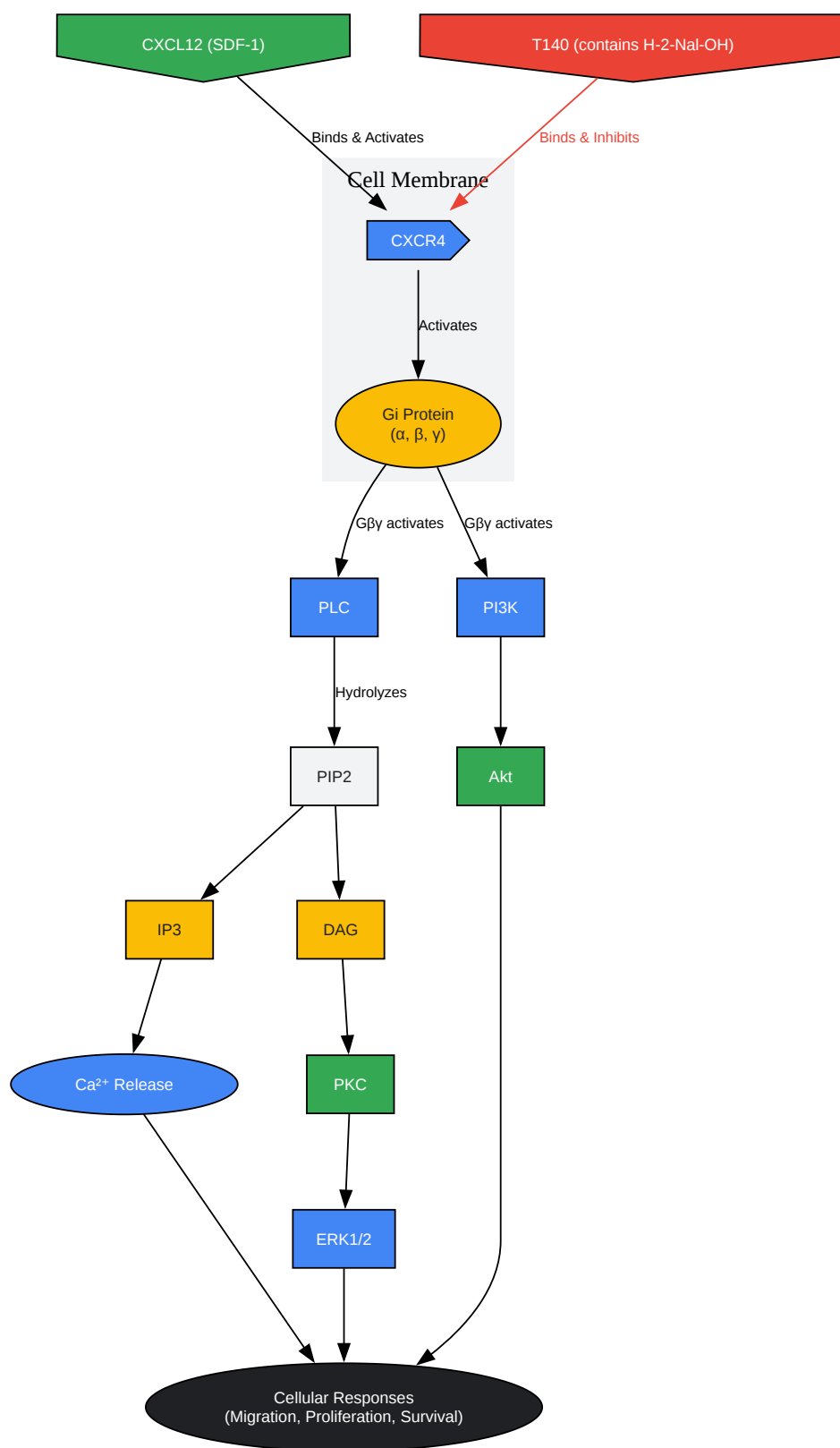
Role in Signaling Pathways: CXCR4 Antagonism

H-2-Nal-OH itself is not known to directly modulate signaling pathways. Its significance lies in its incorporation into peptides that can then interact with specific biological targets. In the case of T140, the peptide acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1]

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12 (also known as SDF-1), activates several downstream signaling cascades. These pathways are crucial for cell migration, proliferation, and survival.[4][5][6] Dysregulation of the CXCL12/CXCR4 axis is implicated in various diseases, including cancer metastasis and HIV-1 infection.[2]

T140, by binding to CXCR4, prevents the binding of CXCL12 and subsequent receptor activation. This blockade inhibits the downstream signaling pathways, thereby preventing the biological effects mediated by CXCR4. The 2-naphthylalanine residue in T140 plays a key role in its high-affinity binding to the receptor.[3]

CXCR4 Signaling Pathway Diagram



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Simplified CXCR4 signaling pathway and the inhibitory action of T140.

Conclusion

H-2-Nal-OH is a valuable synthetic amino acid for researchers in peptide chemistry and drug development. Its incorporation into peptides can significantly enhance their biological activity, as exemplified by the CXCR4 antagonist T140. This guide provides a foundational understanding of its properties, commercial availability, and a practical framework for its application in the synthesis of bioactive peptides for the investigation of critical signaling pathways.

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